molecular formula C10H7F2NO B1506669 2-(Difluoromethoxy)quinoline CAS No. 2341-27-7

2-(Difluoromethoxy)quinoline

Cat. No.: B1506669
CAS No.: 2341-27-7
M. Wt: 195.16 g/mol
InChI Key: QMHCZMYXRVBFFS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H7F2NO . It has a molecular weight of 195.16 g/mol.


Synthesis Analysis

Quinolines can be synthesized from a variety of methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Recent advances have introduced greener and cleaner syntheses using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 2-D NMR spectroscopy . The COSY is one of the most important experiments in 2-D NMR spectroscopy and is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .


Chemical Reactions Analysis

Quinolines undergo a variety of chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinolines .

Scientific Research Applications

DNA Gyrase Inhibition

2-(Difluoromethoxy)quinoline derivatives, as part of the quinolone family, have shown potential in inhibiting DNA gyrase. This enzyme is essential for bacterial DNA replication. Studies have focused on the structure-activity relationships of quinolones, including the effects of substitutions at specific positions on DNA gyrase inhibition (Domagala et al., 1986).

Anti-cancer Properties

Quinoline compounds, including this compound derivatives, have been identified as potential anticancer agents. They have been examined for their modes of function in inhibiting various cellular processes like tyrosine kinases and DNA repair mechanisms. The synthetic versatility of quinoline allows the generation of diverse derivatives with specific anticancer activities (Solomon & Lee, 2011).

Antileishmanial Activity

Research has also shown the potential of 2-substituted quinoline alkaloids, including derivatives of this compound, in the experimental treatment of visceral leishmaniasis. These compounds have demonstrated significant parasite suppression in infected animal models (Fournet et al., 1994).

Antimalarial Mechanisms

Quinoline antimalarials, including those related to this compound, act by interfering with the digestion of hemoglobin in the malaria parasite’s life cycle. The derivatives are believed to affect the parasite’s metabolic processes, potentially leading to its death. Understanding these mechanisms is critical for designing new antimalarial drugs (Foley & Tilley, 1998).

Free Radical Scavenging Properties

This compound derivatives have shown potential in free radical scavenging. This property is valuable in the development of antioxidant therapies, which can help in managing oxidative stress-related diseases (Subashini et al., 2010).

Anti-inflammatory Applications

Quinoline derivatives are being investigated for their anti-inflammatory properties. They are emerging as promising templates for novel anti-inflammatory agents, potentially offering alternatives with fewer side effects compared to current drugs (Mukherjee & Pal, 2013).

Mechanism of Action

While the specific mechanism of action for 2-(Difluoromethoxy)quinoline is not mentioned in the search results, quinolones, a class of drugs that includes quinoline derivatives, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Safety and Hazards

While specific safety data for 2-(Difluoromethoxy)quinoline was not found, safety data sheets for similar compounds indicate that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-(Difluoromethoxy)quinoline were not found, there is a general interest in the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . Additionally, there is potential for diverse applications, ranging from drug discovery to material science.

Properties

IUPAC Name

2-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCZMYXRVBFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718081
Record name 2-(Difluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2341-27-7
Record name 2-(Difluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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